molecular formula C20H21NO3 B2975746 N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide CAS No. 2094656-56-9

N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide

Cat. No. B2975746
CAS RN: 2094656-56-9
M. Wt: 323.392
InChI Key: CDBWGEYELFHPEF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMPEA-But-2-ynamide and has been the subject of numerous studies to understand its synthesis, mechanism of action, and its potential applications in scientific research.

Mechanism of Action

DMPEA-But-2-ynamide has been found to interact with various receptors in the body, including the serotonin receptor. It has been suggested that DMPEA-But-2-ynamide may act as a partial agonist of the serotonin receptor, which could potentially lead to the development of new therapeutic drugs.
Biochemical and Physiological Effects:
DMPEA-But-2-ynamide has been found to have various biochemical and physiological effects. It has been shown to have analgesic effects in animal models, which could potentially be used to develop new pain medications. Additionally, DMPEA-But-2-ynamide has been found to have anti-inflammatory effects, which could potentially be used to develop new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

DMPEA-But-2-ynamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique electronic properties make it a promising candidate for use in the field of organic electronics. Additionally, DMPEA-But-2-ynamide has been found to have low toxicity, making it a safer alternative to other compounds.
However, DMPEA-But-2-ynamide also has limitations for use in lab experiments. Its interactions with various receptors in the body make it a complex compound to study, and its potential for off-target effects could complicate its use in the development of new therapeutic drugs.

Future Directions

There are several future directions for the study of DMPEA-But-2-ynamide. One potential direction is the development of new therapeutic drugs based on its interactions with various receptors in the body. Additionally, further research is needed to fully understand its unique electronic properties and its potential applications in the field of organic electronics. Finally, more studies are needed to understand the limitations and potential risks associated with the use of DMPEA-But-2-ynamide in lab experiments.

Synthesis Methods

The synthesis of DMPEA-But-2-ynamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with phenylacetylene in the presence of a palladium catalyst. The resulting product is then subjected to hydrogenation to obtain DMPEA-But-2-ynamide. This synthesis method has been extensively studied and optimized to produce high yields of DMPEA-But-2-ynamide.

Scientific Research Applications

DMPEA-But-2-ynamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential use in the development of new therapeutic drugs due to its ability to interact with certain receptors in the body. Additionally, DMPEA-But-2-ynamide has been found to have potential applications in the field of organic electronics due to its unique electronic properties.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-8-20(22)21-17(16-9-6-5-7-10-16)13-15-11-12-18(23-2)19(14-15)24-3/h5-7,9-12,14,17H,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBWGEYELFHPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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